molecular formula C20H25N3O4S B2903456 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea CAS No. 1203071-65-1

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea

Katalognummer B2903456
CAS-Nummer: 1203071-65-1
Molekulargewicht: 403.5
InChI-Schlüssel: XTKBBIXUYZHQHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea, also known as Compound A, is a small molecule that has been shown to have potential therapeutic applications in various diseases. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action and physiological effects.

Wirkmechanismus

The mechanism of action of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A is not fully understood, but studies have shown that it exerts its effects by modulating various signaling pathways. This compound A has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis. Activation of the AMPK pathway by this compound A leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of cell growth and proliferation. In addition, this compound A has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound A inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound A has been shown to reduce the production of inflammatory mediators such as TNF-α and IL-6, thereby reducing inflammation. Moreover, this compound A has been shown to reduce oxidative stress and inflammation in the brain, thereby exerting neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A in lab experiments is its potential therapeutic applications in various diseases. Moreover, this compound A has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the limitations of using this compound A in lab experiments is its limited solubility in aqueous solutions, which can affect its pharmacokinetics and pharmacodynamics.

Zukünftige Richtungen

There are several future directions for the research on 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A. One of the future directions is to study its potential therapeutic applications in other diseases such as diabetes, cardiovascular diseases, and autoimmune diseases. Moreover, further studies are needed to elucidate the mechanism of action of this compound A and to identify its molecular targets. In addition, studies are needed to optimize the synthesis method of this compound A to improve its solubility and bioavailability. Furthermore, studies are needed to evaluate the safety and efficacy of this compound A in animal models and clinical trials.

Synthesemethoden

The synthesis of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A has been reported by various research groups using different methods. One of the methods involves the reaction of 4-methoxyphenethylamine with 5-(2-bromoacetyl)-1,3-thiazolidine-2,4-dione in the presence of triethylamine to obtain the intermediate compound. This intermediate is then reacted with 2-methyl-5-nitrophenyl isocyanate to obtain this compound A. Another method involves the reaction of 4-methoxyphenethylamine with 5-(2-chloroacetyl)-1,3-thiazolidine-2,4-dione in the presence of triethylamine to obtain the intermediate compound, which is then reacted with 2-methyl-5-nitrophenyl isocyanate to obtain this compound A.

Wissenschaftliche Forschungsanwendungen

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound A has anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, this compound A has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory mediators such as TNF-α and IL-6. Moreover, studies have also demonstrated that this compound A has neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Eigenschaften

IUPAC Name

1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-15-4-7-17(23-12-3-13-28(23,25)26)14-19(15)22-20(24)21-11-10-16-5-8-18(27-2)9-6-16/h4-9,14H,3,10-13H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKBBIXUYZHQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.